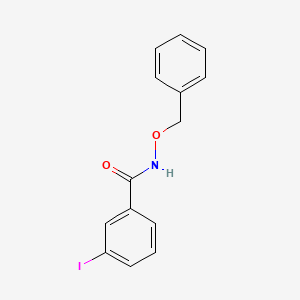

N-(benzyloxy)-3-iodobenzamide

Description

Properties

IUPAC Name |

3-iodo-N-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-13-8-4-7-12(9-13)14(17)16-18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUOKFJHORANHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Applications

N-(benzyloxy)-3-iodobenzamide has shown promise in various biological applications:

- Anticancer Activity:

- Enzyme Inhibition:

- Antimicrobial Properties:

Current Research and Case Studies

Recent research has focused on expanding the applications of this compound:

- Drug Development: Various derivatives of this compound are being synthesized to improve solubility and biological activity. These derivatives are being evaluated for their potential as therapeutic agents against cancer and neurodegenerative diseases .

- Targeted Protein Degradation: The compound is being explored in the context of proteolysis targeting chimeras (PROTACs), which represent a novel approach to drug discovery by promoting the degradation of disease-associated proteins .

Limitations and Future Directions

Despite its promising applications, this compound faces certain limitations:

- Solubility Issues: Its low solubility in water can hinder its application in pharmacology.

- Toxicity Concerns: While initial studies suggest low toxicity towards human cells, comprehensive toxicity assessments are necessary for clinical applications.

Future research should focus on:

- Developing more soluble derivatives.

- Conducting extensive toxicity studies.

- Exploring additional biological targets to broaden its therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of N-(benzyloxy)-3-iodobenzamide, highlighting differences in substituents and their implications:

Key Observations :

Physicochemical Properties

- Lipophilicity : The benzyloxy group likely increases logP compared to hydroxylated analogs (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide), favoring membrane permeability .

Preparation Methods

Synthesis via 3-Iodobenzoic Acid Intermediate

The most straightforward route begins with 3-iodobenzoic acid (C₇H₅IO₂), which undergoes activation to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The activated intermediate reacts with O-benzylhydroxylamine (C₇H₉NO) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Reaction Conditions:

-

Acid Chloride Formation: 3-Iodobenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.

-

Amide Coupling: The acid chloride is dissolved in DCM, cooled to 0°C, and treated with O-benzylhydroxylamine (1.1 eq) and triethylamine (TEA, 1.5 eq). The mixture is stirred for 12 hours at room temperature.

Yield: 68–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Challenge: O-Benzylhydroxylamine’s hygroscopic nature necessitates strict anhydrous conditions to prevent hydrolysis.

Direct Iodination of N-(Benzyloxy)benzamide

Electrophilic Aromatic Iodination

This method introduces iodine post-amide formation. N-(Benzyloxy)benzamide (C₁₄H₁₃NO₂) is iodinated at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

Procedure:

-

Iodination: N-(Benzyloxy)benzamide (1 eq) is dissolved in acetic acid (AcOH) with ICl (1.2 eq) and iron(III) chloride (FeCl₃, 0.1 eq) . The reaction is heated to 50°C for 6 hours.

-

Workup: The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Yield: 60–65% with 90% regioselectivity for the 3-iodo product.

Limitation: Competing para-iodination (5–10%) necessitates chromatographic purification.

Cross-Coupling Strategies

Ullmann-Type Coupling for Benzyloxy Group Introduction

A palladium/copper-catalyzed Ullmann coupling enables direct benzyloxy attachment to a pre-iodinated benzamide scaffold.

Steps:

-

3-Iodobenzamide Synthesis: 3-Iodobenzoic acid is converted to its amide via EDCI/HOBt coupling with ammonium chloride.

-

Benzyloxy Introduction: The amide (1 eq), benzyl alcohol (1.5 eq), copper(I) iodide (CuI, 10 mol%) , and 1,10-phenanthroline (20 mol%) are heated in dimethylformamide (DMF) at 110°C for 24 hours.

Yield: 55–60% after extraction and silica gel purification.

Advantage: Avoids handling hazardous iodinating agents.

Reductive Amination Pathway

Benzyloxyamine Generation In Situ

This method generates O-benzylhydroxylamine in situ from benzyloxyamine hydrochloride and couples it with 3-iodobenzoyl chloride.

Procedure:

-

Neutralization: Benzyloxyamine hydrochloride (1 eq) is neutralized with NaOH (1 eq) in water/DCM.

-

Coupling: The free amine is extracted into DCM and reacted with 3-iodobenzoyl chloride (1 eq) at 0°C.

Yield: 70–78% with minimal byproducts.

Optimization Note: Excess TEA (2 eq) improves amine availability.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A Wang resin-functionalized 3-iodobenzoic acid is coupled with benzyloxyamine, followed by cleavage to release the product.

Steps:

-

Resin Activation: Wang resin is treated with 3-iodobenzoic acid using DCC/DMAP.

-

Amide Formation: Benzyloxyamine (3 eq) and HOBt (1 eq) in DMF are agitated for 24 hours.

-

Cleavage: Trifluoroacetic acid (TFA)/DCM (1:1) releases the product.

Yield: 80–85% (purity >95% by HPLC).

Advantage: Scalable for combinatorial libraries.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid Chloride Coupling | 75 | 98 | High efficiency | Moisture-sensitive conditions |

| Electrophilic Iodination | 65 | 90 | Late-stage iodination | Regioselectivity issues |

| Ullmann Coupling | 60 | 85 | Avoids iodinating agents | Long reaction times |

| Reductive Amination | 78 | 97 | In situ amine generation | Requires strict pH control |

| Solid-Phase Synthesis | 85 | 95 | High throughput | Specialized equipment needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(benzyloxy)-3-iodobenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves coupling 3-iodobenzoic acid derivatives with O-benzyl hydroxylamine under amide-forming conditions. Key steps include:

- Activation of the carboxylic acid using reagents like pivaloyl chloride or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) .

- Maintaining low temperatures (0–5°C) during coupling to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the product. Yields are highly solvent-dependent; DMF often improves solubility but may require rigorous drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyloxy group (δ ~4.8–5.2 ppm for –OCHPh) and iodinated aromatic protons (downfield shifts due to iodine's electron-withdrawing effect) .

- X-ray Crystallography : Resolves stereoelectronic effects of the iodine atom and benzyloxy orientation, critical for understanding reactivity .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm) and ether C-O bonds (~1250 cm) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Use of Pd(PPh) or Pd(OAc) with aryl boronic acids under inert atmospheres .

- Solvent selection (e.g., THF or DMF) impacts reaction rates and byproduct formation.

- Monitoring via TLC or HPLC ensures selective substitution without debenzylation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying solvents or catalysts?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and temperatures to identify optimal conditions .

- Mechanistic Studies : Use F NMR (if fluorinated analogs are synthesized) or kinetic isotope effects to probe rate-determining steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and solvent effects on activation barriers .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

- Methodological Answer :

- Stability Analysis : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC-MS identifies degradation products (e.g., debenzylated analogs) .

- Formulation : Store in amber vials under argon at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be quantitatively assessed?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) and affinity (K) for targets like proteases or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guiding mutagenesis studies to validate interaction sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in docking simulations. Solvent models (implicit vs. explicit) significantly affect accuracy .

- Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine) to test predicted trends .

Research Design Tables

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility | |

| Catalyst | Pd(OAc)/PPh | Enhances coupling efficiency | |

| Temperature | 0–5°C (coupling step) | Reduces side reactions |

| Analytical Technique | Key Peaks/Data | Application |

|---|---|---|

| H NMR | δ 5.1 ppm (–OCHPh) | Confirms benzyloxy group |

| X-ray Crystallography | C–I bond length (~2.09 Å) | Resolves stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.